![molecular formula C9H11ClF3N B1424450 (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 865815-07-2](/img/structure/B1424450.png)
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride
Overview
Description
“®-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride” is a chemical compound . It is related to Trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of related compounds, Trifluoromethyl ketones (TFMKs), has been discussed in depth in the literature . They are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .Scientific Research Applications
Efficient Synthesis of Chiral Intermediates
This compound serves as a key chiral intermediate in the synthesis of selective blockers and pharmaceuticals. An example includes the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine via a bienzyme cascade system. This system, utilizing R-ω-transaminase and alcohol dehydrogenase, highlights a biocatalytic approach to producing chiral amines with high enantiomeric excess, demonstrating its potential in the production of painkillers and other medically relevant compounds (Yuan Lu et al., 2022).
Novel Synthetic Routes and Resolutions
Research has also focused on developing novel synthetic routes and practical resolutions for derivatives of this compound. For instance, the efficient synthesis and resolution of 1-(naphthalen-1-yl)ethanamine, a derivative, was established on an industrial scale. This process involves using R-(−)-mandelic acid as a resolving agent, demonstrating the compound's versatility in the synthesis of cinacalcet hydrochloride, a medication for treating hyperparathyroidism (V. T. Mathad et al., 2011).
Antiamoebic Activity
A series of chalcones bearing N-substituted ethanamine tails were synthesized and evaluated for their antiamoebic activity. This research showcases the potential of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine derivatives in developing new treatments against Entamoeba histolytica, a causative agent of amoebiasis (Saadia Leeza Zaidi et al., 2015).
Biocatalytic Preparation of Pharmaceutical Intermediates
The compound and its derivatives have been employed in the biocatalytic preparation of optically pure intermediates, such as (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, crucial for the development of chemokine CCR5 antagonists. This process involves recombinant Escherichia coli cells and showcases the efficiency of biological methods in producing high-purity pharmaceutical intermediates (Ying Chen et al., 2019).
Antimicrobial and Antifungal Activity
Derivatives of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine have been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies reveal the potential of these compounds in the development of new antibacterial and antifungal agents, contributing to the ongoing search for effective treatments against resistant strains of bacteria and fungi (Vladimír Pejchal et al., 2015).
properties
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQUJNUAPWZKX-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704267 | |
Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride | |
CAS RN |
865815-07-2 | |
Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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